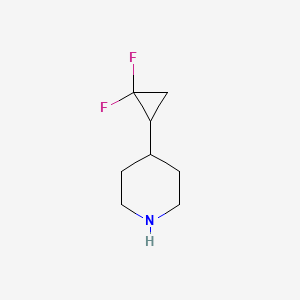

4-(2,2-Difluorocyclopropyl)piperidine

Descripción

4-(2,2-Difluorocyclopropyl)piperidine is a bicyclic amine compound featuring a piperidine ring substituted with a 2,2-difluorocyclopropyl group.

Propiedades

IUPAC Name |

4-(2,2-difluorocyclopropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)5-7(8)6-1-3-11-4-2-6/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVNQJLBRLCVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CC2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Incorporation of Difluorocyclopropyl Moiety via Cyclopropanation

- Difluorocyclopropyl groups are typically introduced by cyclopropanation of alkenes using difluorocarbene precursors or difluorinated diazo compounds. Subsequent functionalization of the piperidine ring with such groups can be achieved by nucleophilic substitution or cross-coupling reactions on appropriately functionalized piperidine intermediates.

Pd-Catalyzed [4 + 2] Annulation Using α-Difluoroketones

- A powerful method involves the Pd-catalyzed annulation of α-fluoro-β-ketoesters or α-fluoroketones with cyclic carbamates or imines to form fluorinated piperidines with high diastereoselectivity. This approach can be adapted to α-difluoroketones or α-difluorocyclopropyl ketones to introduce the difluorocyclopropyl substituent at the 4-position of the piperidine ring.

- The reaction proceeds under mild conditions using Pd(dba)2 as the catalyst and appropriate ligands, followed by acid-mediated condensation to yield the target piperidine derivative.

Electroreductive Cyclization

- Electrochemical methods using imines and dihaloalkanes in microreactors have been demonstrated to efficiently produce piperidine derivatives without harsh reagents. This method could be adapted for the synthesis of this compound by employing difluorocyclopropyl-containing dihaloalkanes or imines.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- Functional Group Tolerance : The Pd-catalyzed annulation method shows excellent tolerance to various substituents, including aryl, heteroaryl, and alkyl groups, enabling diverse fluorinated piperidine derivatives.

- Diastereoselectivity : High diastereoselectivity is achievable, which is crucial for the biological activity of fluorinated piperidines.

- Scalability : Electroreductive cyclization in flow microreactors allows for preparative-scale synthesis, offering a practical route for larger quantities.

- Challenges : Alkyl-substituted α-fluoroketones tend to give complex mixtures, indicating limitations in substrate scope for some methods. Also, the instability of some fluorinated intermediates during purification requires careful handling.

Análisis De Reacciones Químicas

4-(2,2-Difluorocyclopropyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Aplicaciones Científicas De Investigación

4-(2,2-Difluorocyclopropyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2,2-Difluorocyclopropyl)piperidine involves its interaction with molecular targets within biological systems. The difluorocyclopropyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various signaling pathways, leading to the desired biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The provided evidence highlights several compounds with structural or functional similarities:

Key Observations:

- Piperidine Derivatives : The 4-(2,5-difluorobenzoyl)piperidine hydrochloride () demonstrates the pharmacological relevance of fluorinated piperidines, though its benzoyl substituent differs significantly from the cyclopropyl group in the target compound .

Physicochemical Properties

Limited solubility or melting point data are available for this compound. However, inferences can be drawn from related compounds:

- 2-(2,2-Difluorocyclopropyl)acetic acid (PBLJ2645) : Likely exhibits moderate aqueous solubility due to the polar carboxylic acid group, while its ethyl ester derivative would display increased lipophilicity .

- 4-(2,5-Difluorobenzoyl)piperidine HCl : The hydrochloride salt form improves solubility in polar solvents, a common strategy for piperidine-based pharmaceuticals .

Actividad Biológica

4-(2,2-Difluorocyclopropyl)piperidine is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C9H14F2N

- Molecular Weight : 175.21 g/mol

- CAS Number : 2092725-85-2

The compound features a piperidine ring substituted with a difluorocyclopropyl group, which may enhance its lipophilicity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest significant antibacterial and antifungal properties.

- Antiviral Activity : Investigated for potential effects against various viral strains.

- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Difluorocyclopropyl substituent | Enhanced lipophilicity |

| 3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane] | Similar bicyclic framework | Different fluorination pattern |

| Piperidine derivatives | Varying substituents | Diverse pharmacological profiles |

This table illustrates how subtle changes in molecular structure can lead to significant differences in activity.

Antimicrobial Studies

In vitro studies have shown that compounds similar to this compound exhibit notable antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, compounds within the spirobicyclic family have been reported to possess significant antibacterial properties.

Antiviral Research

Research has indicated that the compound may have potential antiviral effects. Structural analogs have demonstrated activity against viruses such as coxsackievirus and enteroviruses, suggesting a promising avenue for further exploration in antiviral drug development.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes could be beneficial in therapeutic applications targeting metabolic pathways. While detailed studies are still needed, initial findings indicate potential for enzyme inhibition that could impact various physiological processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,2-Difluorocyclopropyl)piperidine, and how can yield and purity be maximized?

- Methodology : A multi-step synthesis involving cyclopropanation of piperidine derivatives under fluorination conditions is commonly employed. For example, analogous fluorinated piperidines are synthesized via nucleophilic substitution or cyclization reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization improves purity (>95%). Yield optimization requires precise stoichiometric control of reagents and inert atmosphere conditions to minimize side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and stereochemistry. X-ray crystallography resolves the cyclopropane ring geometry and piperidine chair conformation. Computational methods (DFT calculations at the B3LYP/6-311+G(d,p) level) predict electronic effects of the difluorocyclopropyl group on piperidine’s basicity and reactivity .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow GHS hazard codes for fluorinated amines:

- H315-H319 (skin/eye irritation): Use nitrile gloves and safety goggles.

- H335 (respiratory irritation): Conduct reactions in a fume hood.

- Storage: Keep under nitrogen at 2–8°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of reactions involving this compound in drug discovery?

- Methodology : Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states. For example, study the compound’s interaction with biological targets (e.g., enzymes) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity and conformational stability .

Q. How do researchers resolve contradictions in toxicity data for fluorinated piperidine derivatives?

- Methodology : Address discrepancies (e.g., acute vs. chronic toxicity) via in vitro assays (e.g., HepG2 cell viability assays) and QSAR models to correlate structural features (e.g., fluorine substitution) with toxicity endpoints. Cross-validate results with metabolomic profiling (LC-MS) to identify reactive metabolites .

Q. What experimental design strategies improve the scalability of this compound synthesis?

- Methodology : Use Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates the impact of temperature (25–60°C), solvent (THF vs. DCM), and base (K₂CO₃ vs. NaH) on reaction yield and enantiomeric excess. Response surface modeling identifies Pareto-optimal conditions .

Q. How does the difluorocyclopropyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology : Conduct in vivo ADME studies in rodent models:

- Absorption : Compare oral bioavailability via LC-MS plasma analysis.

- Metabolism : Identify CYP450-mediated oxidation pathways using liver microsomes.

Fluorine’s electronegativity enhances metabolic stability but may reduce solubility; counterbalance via co-solvent systems (e.g., PEG-400/water) .

Key Research Challenges

- Stereochemical Control : The difluorocyclopropyl group introduces steric hindrance, complicating enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) are under investigation .

- Ecotoxicity Gaps : Limited data on environmental persistence (e.g., soil half-life) necessitate OECD 301F biodegradation testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.